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8-Azakinetin riboside solubility in DMSO and PBS

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Compound of Interest

Compound Name: 8-Azakinetin riboside

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Technical Support Center: 8-Azakinetin Riboside

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **8- Azakinetin riboside**.

Frequently Asked Questions (FAQs)

Q1: What is 8-Azakinetin riboside?

8-Azakinetin riboside is a structural analog of kinetin riboside, a cytokinin. It has been shown to exhibit cytotoxic activity against various cancer cell lines.[1]

Q2: What are the recommended storage conditions for 8-Azakinetin riboside?

For long-term storage, **8-Azakinetin riboside** powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[2]

Q3: What is the primary mechanism of action for compounds related to **8-Azakinetin riboside**?

As a structural analog of kinetin riboside, its mechanism of action is likely similar. Kinetin riboside has been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway, involving the modulation of Bcl-2 family proteins and the activation of caspase-3.[3][4] It has also been observed to stimulate β-catenin phosphorylation and degradation, independent



of GSK-3β, and to activate the Parkinson's disease-associated PTEN-induced putative kinase 1 (PINK1).[5][6]

Solubility and Solution Preparation Quantitative Solubility Data

Quantitative solubility data for **8-Azakinetin riboside** in DMSO and PBS is not readily available in public literature. As a reference, the solubility of a related nucleoside analog, Nicotinamide Riboside, is provided below. Researchers should perform their own solubility tests for **8-Azakinetin riboside**.

Compound	Solvent	Solubility
8-Azakinetin riboside	DMSO	Data not available
8-Azakinetin riboside	PBS (pH 7.4)	Data not available
Nicotinamide Riboside (for reference)	Water	Soluble
Nicotinamide Riboside (for reference)	DMSO	Data not available

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- 8-Azakinetin riboside (Molecular Weight: 348.31 g/mol)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer



Analytical balance

Procedure:

- Preparation: Work in a clean, dry environment. Allow the vial of 8-Azakinetin riboside powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh out 3.48 mg of 8-Azakinetin riboside powder and transfer it to a sterile microcentrifuge tube.
- Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (25-30°C) may be used to aid dissolution if necessary, but avoid excessive heat.
- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Troubleshooting Guide

Issue 1: **8-Azakinetin riboside** powder does not fully dissolve in DMSO.

- Possible Cause 1: Insufficient vortexing or mixing.
 - Solution: Continue to vortex the solution for an additional 2-3 minutes. If particles are still visible, gently warm the solution in a 25-30°C water bath for 5-10 minutes and vortex again.
- Possible Cause 2: The concentration is above the solubility limit.
 - Solution: Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).
- Possible Cause 3: The quality of the DMSO is poor (contains water).
 - Solution: Use fresh, anhydrous, or molecular sieve-treated DMSO. Water contamination can significantly reduce the solubility of many organic compounds.



Issue 2: Precipitate forms after diluting the DMSO stock solution in PBS or cell culture medium.

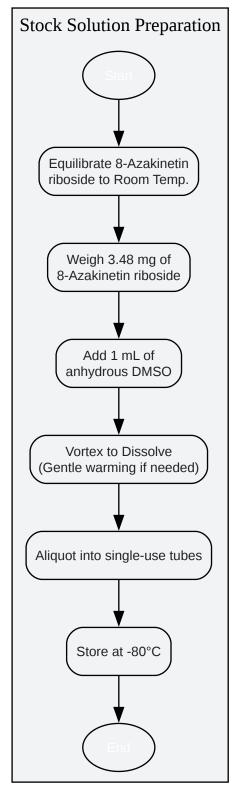
- Possible Cause 1: The final concentration in the aqueous buffer is too high.
 - Solution: The solubility of many compounds is significantly lower in aqueous solutions compared to DMSO. Ensure that the final concentration in your experimental medium does not exceed the aqueous solubility limit. It is recommended to perform a serial dilution of the stock in the final buffer to determine the maximum soluble concentration.
- Possible Cause 2: "Salting out" effect.
 - Solution: When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while gently stirring or vortexing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.

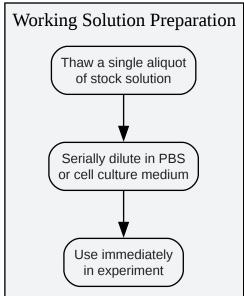
Issue 3: Inconsistent experimental results.

- Possible Cause 1: Degradation of the compound due to multiple freeze-thaw cycles.
 - Solution: Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.
- Possible Cause 2: The compound has degraded in solution over time.
 - Solution: It is recommended to use freshly prepared dilutions for experiments. While stock solutions in DMSO can be stable at -80°C, aqueous dilutions are often much less stable and should ideally be prepared on the day of use.

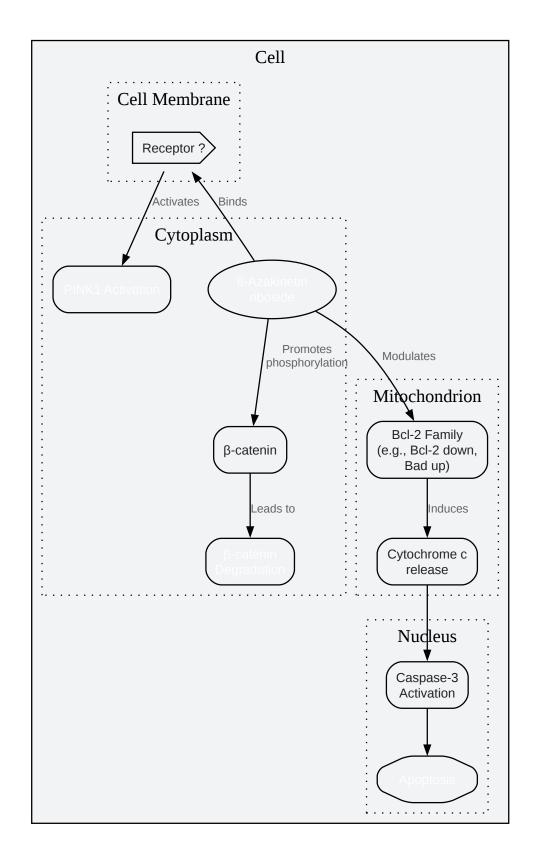
Visualized Experimental Workflow and Signaling Pathway











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